molecular formula C13H8ClN3O3 B3033232 2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol CAS No. 10066-12-3

2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol

Cat. No.: B3033232
CAS No.: 10066-12-3
M. Wt: 289.67 g/mol
InChI Key: JJGJDUVYOHNLGL-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol is a benzimidazole derivative characterized by a hydroxyl group at the 1-position, a 4-chlorophenyl substituent at the 2-position, and a nitro group at the 6-position. The benzimidazole core is a heterocyclic aromatic system with two nitrogen atoms, which confers unique electronic properties and reactivity.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-hydroxy-6-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O3/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(17(19)20)7-12(11)16(13)18/h1-7,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGJDUVYOHNLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2O)C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol typically involves the condensation of 4-chloroaniline with o-nitroaniline under acidic conditions, followed by cyclization and oxidation steps. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid, and the reactions are carried out at elevated temperatures to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol involves its interaction with various molecular targets. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. It may also interact with specific enzymes, inhibiting their activity and leading to cell death. The exact pathways involved depend on the specific biological context and the nature of the target cells .

Comparison with Similar Compounds

Table 2: Comparative Physical and Chemical Properties

Compound Boiling Point (°C) Density (g/cm³) pKa Solubility Trends
Target compound Not reported Not reported Not reported Likely polar due to -OH and -NO₂.
1-[(2-Chlorobenzyl)oxy] derivative 598.4 ± 60.0 (Pred) 1.44 ± 0.1 (Pred) 0.63 ± 0.10 Lower polarity due to benzyloxy group.
6-Chloro-2-(4-methoxyphenyl) analog Not reported Not reported Not reported Methoxy may enhance solubility in organic solvents.
2-(4-Chlorophenyl)-6-methyl analog Not reported Not reported Not reported Non-polar; soluble in non-polar solvents.
  • The 1-[(2-chlorobenzyl)oxy] derivative has a predicted acidic pKa of ~0.63, suggesting protonation under strongly acidic conditions, which may influence its reactivity.

Reactivity and Functional Potential

  • Electronic Effects: The target compound’s -NO₂ group withdraws electrons, activating the benzimidazole core for electrophilic substitution at positions ortho/para to the nitro group. In contrast, the methoxy group in the 6-chloro-2-(4-methoxyphenyl) analog donates electrons, directing reactivity differently.
  • Stability :

    • Nitro groups are generally stable under ambient conditions but may decompose under reducing environments. The hydroxyl group in the target compound could lead to tautomerism or oxidation susceptibility.
  • Applications: Pharmaceuticals: Benzimidazole derivatives are known for antimicrobial, antiviral, and anticancer activities. The hydroxyl and nitro groups in the target compound may enhance binding to biological targets via hydrogen bonding and charge interactions.

Biological Activity

2-(4-Chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol is a compound of significant interest in medicinal chemistry, particularly for its diverse biological activities. As a member of the benzimidazole family, this compound exhibits a range of pharmacological properties that make it a candidate for further research and development.

The molecular formula of this compound is C13H9ClN3O3C_{13}H_{9}ClN_{3}O_{3}. The structure features a nitro group and a chlorophenyl moiety, which contribute to its biological activity.

Pharmacological Activities

Recent studies have highlighted various biological activities associated with this compound and its derivatives:

  • Antimicrobial Activity : Benzimidazole derivatives, including this compound, have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 12.5 μg/ml to 250 μg/ml against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research indicates that benzimidazole derivatives can induce apoptosis in cancer cell lines. For example, compounds related to this compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. Some benzimidazole derivatives have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often linked to specific structural features. The presence of electron-withdrawing groups like nitro and halogens (e.g., chlorine) enhances the lipophilicity and bioactivity of these compounds. The SAR studies suggest that modifications at the 2-position or 6-position of the benzimidazole ring can significantly alter the pharmacological profile .

Case Studies

Several case studies have explored the efficacy of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various benzimidazole derivatives against clinical isolates. The compound exhibited notable activity against S. typhi, outperforming conventional antibiotics like ampicillin .
  • Cytotoxicity Assay : In vitro assays on cancer cell lines demonstrated that this compound induced significant cell death at low concentrations (IC50 values < 50 μM), indicating its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol

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